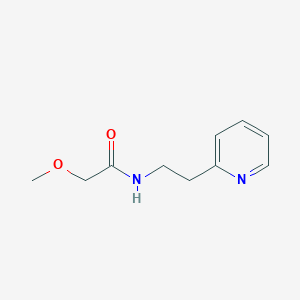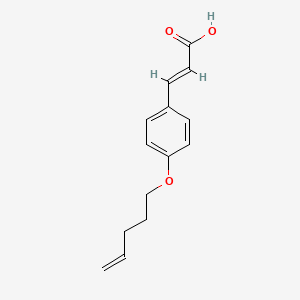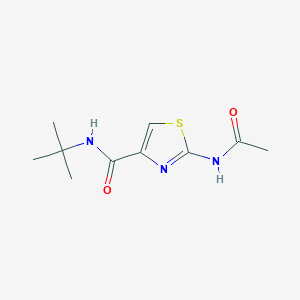
Quinolin-8-yl 3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl 3-phenylpropanoate is an organic compound that features a quinoline ring system attached to a 3-phenylpropanoate moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its presence in various natural products, functional materials, and pharmaceuticals. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 3-phenylpropanoate typically involves the esterification of quinolin-8-ol with 3-phenylpropanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize environmental impact.
化学反应分析
Types of Reactions
Quinolin-8-yl 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinic acid derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinolinic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Quinolin-8-yl 3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is utilized in the development of functional materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of Quinolin-8-yl 3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can act as a chelating agent, binding to metal ions and disrupting their biological functions. These interactions lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Quinolin-8-yl 3-phenylpropanoate can be compared with other quinoline derivatives, such as:
Quinolin-8-yl acetate: Similar structure but with an acetate group instead of a 3-phenylpropanoate moiety.
Quinolin-8-yl benzoate: Contains a benzoate group, leading to different chemical and biological properties.
Quinolin-8-yl methacrylate: Features a methacrylate group, making it useful in polymer chemistry.
The uniqueness of this compound lies in its specific combination of the quinoline ring and the 3-phenylpropanoate moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C18H15NO2 |
|---|---|
分子量 |
277.3 g/mol |
IUPAC 名称 |
quinolin-8-yl 3-phenylpropanoate |
InChI |
InChI=1S/C18H15NO2/c20-17(12-11-14-6-2-1-3-7-14)21-16-10-4-8-15-9-5-13-19-18(15)16/h1-10,13H,11-12H2 |
InChI 键 |
YCAGPCSCEPUAMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)


![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)



